N-(pyridin-2-ylmethyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide
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Overview
Description
N-(pyridin-2-ylmethyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring, a furan ring, and a pyrrolidine sulfonyl group
Preparation Methods
The synthesis of N-(pyridin-2-ylmethyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide involves several steps, typically starting with the preparation of the furan-2-carboxamide core. This is followed by the introduction of the pyridin-2-ylmethyl group and the pyrrolidin-1-ylsulfonyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
N-(pyridin-2-ylmethyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, potentially acting as an inhibitor or modulator of specific biological pathways.
Medicine: Research suggests potential therapeutic applications, including anti-tubercular activity.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in the biological pathways of interest. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
When compared to similar compounds, N-(pyridin-2-ylmethyl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide stands out due to its unique combination of functional groups. Similar compounds may include other furan-2-carboxamide derivatives or pyridine-containing molecules. The presence of the pyrrolidin-1-ylsulfonyl group adds to its distinctiveness, potentially enhancing its biological activity and chemical reactivity .
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-5-pyrrolidin-1-ylsulfonylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c19-15(17-11-12-5-1-2-8-16-12)13-6-7-14(22-13)23(20,21)18-9-3-4-10-18/h1-2,5-8H,3-4,9-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPFTGHUMSPOIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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